2,4-Dimethoxybenzoyl chloride
Overview
Description
2,4-Dimethoxybenzoyl chloride is a chemical compound synthesized from 2,4-dihydroxybenzoic acid through a process of methylation and subsequent chlorination. The methylation is achieved using dimethyl sulfate, and the chlorination is carried out with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The compound is purified by recrystallization using petroleum ether as the solvent .
Synthesis Analysis
The synthesis of 2,4-dimethoxybenzoyl chloride involves a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. The methylation process is optimized to achieve a high yield. In the second step, the dimethoxybenzoic acid undergoes chlorination to form the benzoyl chloride derivative. The optimal conditions for the chlorination step have been identified, resulting in a total yield of 74.1%. The reaction is performed under reflux for 1.5 hours, and the product's structure is confirmed by 1H NMR and FT-IR spectroscopy .
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxybenzoyl chloride is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoyl ring and a chloride atom attached to the carbonyl carbon. The configuration of the compound and its derivatives can be established through techniques such as X-ray diffraction analysis, as demonstrated in related compounds .
Chemical Reactions Analysis
2,4-Dimethoxybenzoyl chloride can participate in various chemical reactions due to its reactive chloride group. For instance, it can be used as a protecting group for tetrazoles, as found in the synthesis of olmesartan medoxomil. The 2,4-dimethoxybenzyl (DMB) group is inert to several conditions, including ruthenium-catalyzed C–H arylation, but can be cleaved under mild conditions, demonstrating its versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethoxybenzoyl chloride are influenced by its functional groups. The methoxy groups can affect the compound's solubility and reactivity. For example, the presence of methoxy groups in related compounds has been shown to increase thermal stability and oxidation potential, as seen in the synthesis and electrochemical characterization of redox-active imidazolium salts . The chloride group makes the compound reactive towards nucleophilic substitution reactions, which is a key feature in synthetic applications.
Scientific Research Applications
Synthesis and Optimization
2,4-Dimethoxybenzoyl chloride is synthesized through the methylation of 2,4-dihydroxybenzoic acid, followed by chlorination. Optimal conditions for this process have been identified, involving specific solvents and catalysts, to achieve a total yield of 74.1% (Wan You-zhi, 2007).
Application in Corrosion Inhibition
This compound has been evaluated as a corrosion inhibitor, particularly in chloride mediums. It showed an efficiency of 73.2% at 50 ppm against corrosion in specific steel electrodes. This highlights its potential use in industrial applications, particularly in environments prone to corrosion (Hernández Olivé et al., 2023).
Use in Organic Synthesis
2,4-Dimethoxybenzoyl chloride is involved in the annulative coupling of arylbenzoyl chlorides with alkynes, facilitating the formation of phenanthrene derivatives. This process is significant in organic synthesis, contributing to the creation of complex organic compounds (Nagata et al., 2014).
Polymerization Applications
It's used in the polymerization of certain compounds, such as in the formation of polyacetylene-based polyelectrolytes. This application demonstrates its role in creating materials with specific electrical and optical properties, which could be useful in various technological applications (Kim et al., 2022).
Influence in Solvolysis Reactions
2,4-Dimethoxybenzoyl chloride also plays a role in understanding the ortho-effect in solvolysis reactions. Research in this area provides insights into reaction kinetics and mechanisms in organic chemistry, offering broader implications for chemical synthesis (Park & Kevill, 2012).
Fluorescent Compound Synthesis
It's used in the synthesis of fluorescent compounds, showcasing its utility in creating substances with specific optical properties. These properties are significant in various fields, including material science and biomedical applications (Tang & Verkade, 1996).
Phase Transfer Catalysis
2,4-Dimethoxybenzoyl chloride is involved in phase transfer catalyzed synthesis, indicating its role in facilitating chemical reactions between different phases. This is particularly useful in creating complex organic molecules (Lu, 2014).
Domino Friedel-Crafts Acylation/Annulation
This compound participates in the domino Friedel-Crafts acylation/annulation process, which is crucial in the synthesis of chromen-4-one derivatives. Such processes are important in the field of pharmaceuticals and organic chemistry (Bam & Chalifoux, 2018).
Safety And Hazards
2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” mentions the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
properties
IUPAC Name |
2,4-dimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370462 | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzoyl chloride | |
CAS RN |
39828-35-8 | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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